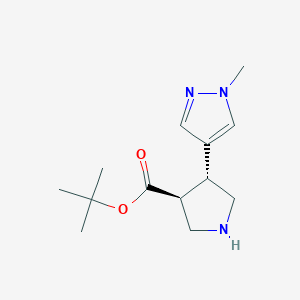

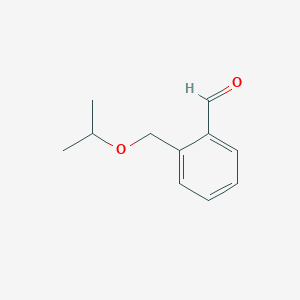

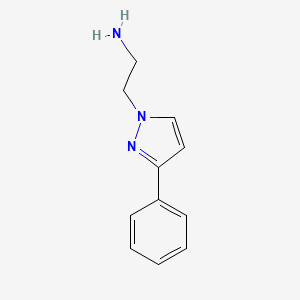

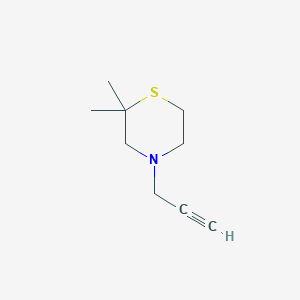

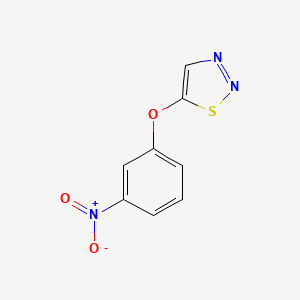

![molecular formula C14H13Br2NO2 B2941491 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol CAS No. 329059-13-4](/img/structure/B2941491.png)

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol” is a chemical compound. It is listed under the CAS Number: 58285-82-8 . The molecular formula for this compound is C14H13Br2NO2 .

Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, a similar compound, 2-Amino-4-bromophenol, is used as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction, Copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phophatase 1B inhibitors .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Properties

Bromophenols extracted from marine sources, such as the red alga Rhodomela confervoides, have been studied for their biological activities. Compounds structurally similar to 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol exhibit moderate antibacterial activity against various bacterial strains and show significant antioxidant properties. These findings suggest potential applications in developing natural antioxidant sources and antibacterial agents (Xu et al., 2003), (Li et al., 2011).

Chemical Activity and Molecular Interactions

The chemical activity and molecular interactions of bromophenol derivatives, including those with structural similarities to this compound, have been extensively studied. Spectroscopic analyses, along with computational methods such as density functional theory (DFT), reveal insights into their molecular structures, electrostatic potential, and possible interactions with biomolecules. These studies offer a foundation for understanding the mechanisms underlying their biological activities and exploring their applications in drug development and materials science (Demircioğlu et al., 2019).

Anticancer Activities

Research on bromophenol derivatives has also extended to the evaluation of their anticancer properties. Certain methylated and acetylated derivatives of natural bromophenols have demonstrated potential anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines. These findings highlight the therapeutic potential of bromophenol derivatives in cancer treatment, meriting further investigation into their mechanisms of action and efficacy (Dong et al., 2022).

Tautomerism and Physicochemical Properties

Investigations into the physicochemical properties of compounds similar to this compound, focusing on aspects such as tautomerism, have provided valuable insights. These studies contribute to a deeper understanding of the compound's stability, reactivity, and potential interactions with biological targets, laying the groundwork for designing more effective therapeutic agents (Albayrak et al., 2011).

Eigenschaften

IUPAC Name |

4-bromo-2-[(4-bromoanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXWJHURCYGBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)